molecular formula C12H18O2S B14521431 Benzenethiol, 2,5-dipropoxy- CAS No. 62774-74-7

Benzenethiol, 2,5-dipropoxy-

Cat. No.: B14521431
CAS No.: 62774-74-7
M. Wt: 226.34 g/mol
InChI Key: XNYOUYUZFIYIFC-UHFFFAOYSA-N
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Description

Benzenethiol, 2,5-dipropoxy- (C₆H₃(SH)(OCH₂CH₂CH₃)₂) is an aromatic thiol derivative featuring two propoxy (-OCH₂CH₂CH₃) groups at the 2- and 5-positions of the benzene ring. This structural modification distinguishes it from simpler benzenethiols, such as unsubstituted benzenethiol (C₆H₅SH) or methoxy/ethoxy analogs. The propoxy substituents enhance steric bulk and hydrophobicity, influencing its physicochemical properties, self-assembly behavior, and reactivity.

Properties

CAS No.

62774-74-7

Molecular Formula

C12H18O2S

Molecular Weight

226.34 g/mol

IUPAC Name

2,5-dipropoxybenzenethiol

InChI

InChI=1S/C12H18O2S/c1-3-7-13-10-5-6-11(12(15)9-10)14-8-4-2/h5-6,9,15H,3-4,7-8H2,1-2H3

InChI Key

XNYOUYUZFIYIFC-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC(=C(C=C1)OCCC)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the electrophilic aromatic substitution reaction, where propoxy groups are introduced to the benzene ring in the presence of a suitable catalyst and under controlled conditions . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of benzenethiol, 2,5-dipropoxy- may involve large-scale electrophilic aromatic substitution reactions. The process is optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Benzenethiol, 2,5-dipropoxy- undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The propoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like sodium hydride and alkyl halides are often employed.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: The corresponding thiol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenethiol, 2,5-dipropoxy- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenethiol, 2,5-dipropoxy- involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity or signaling pathways. This interaction can result in various biological effects, depending on the specific target and context .

Comparison with Similar Compounds

The following analysis compares 2,5-dipropoxybenzenethiol with key analogs, focusing on molecular properties, self-assembled monolayer (SAM) formation, toxicity, and applications.

Structural and Physicochemical Properties
Compound Molecular Weight (g/mol) Substituents Boiling Point (Estimated) logP (Estimated) Water Solubility
2,5-Dipropoxybenzenethiol ~228.3 -SH, -OCH₂CH₂CH₃ (×2) ~250–300°C ~3.5–4.0 Low
2,5-Dimethoxybenzenethiol ~170.2 -SH, -OCH₃ (×2) ~200–220°C ~2.0–2.5 Moderate
2,5-Diethoxybenzenethiol ~198.3 -SH, -OCH₂CH₃ (×2) ~230–260°C ~2.8–3.3 Low-Moderate
2,4,6-Trimethoxybenzenethiol ~200.2 -SH, -OCH₃ (×3) ~220–240°C ~1.5–2.0 High

Key Observations :

  • Boiling Point : Longer alkoxy chains (e.g., propoxy) increase molecular weight and van der Waals interactions, raising boiling points compared to methoxy/ethoxy analogs .
  • logP : Propoxy groups enhance lipophilicity, reducing water solubility. This trend aligns with the higher logP values observed in alkoxy-substituted aromatics .
  • Symmetry Effects : 2,4,6-Trimethoxybenzenethiol’s symmetrical substitution likely improves crystallinity and SAM order compared to asymmetrical analogs .
Self-Assembled Monolayer (SAM) Formation
Compound SAM Order on Au(111) Surface Periodicity Key Factors Influencing SAM Quality
2,5-Dipropoxybenzenethiol Likely Ordered Not Reported Propoxy chains enhance interchain van der Waals interactions, promoting dense packing.
Benzenethiol (unsubstituted) Disordered None Lack of substituents limits intermolecular interactions.
Oligo(phenylethynyl)benzenethiols Highly Ordered (2√3 × 3) "Herringbone" Extended π-conjugation and chain length drive order.
2,5-Dimethoxybenzenethiol Moderately Ordered Not Reported Methoxy groups provide moderate steric stabilization.

Research Findings :

  • SAM order correlates with substituent bulk and chain length. For example, oligo(phenylethynyl)benzenethiols with three benzene rings form highly ordered (2√3 × 3) structures, whereas unsubstituted benzenethiol fails to organize .
  • Propoxy groups in 2,5-dipropoxybenzenethiol may mimic these effects, though experimental confirmation is needed.
Toxicity and Handling Considerations
Compound Acute Toxicity (Rat Oral LD₅₀) Irritation Potential Occupational Exposure Limit (OEL)
2,5-Dipropoxybenzenethiol Not Reported Likely Moderate Not Established
Benzenethiol 42.6 mg/kg Severe (eyes/skin) 2 mg/m³ (Netherlands)
2-Methoxybenzenethiol Not Reported Moderate Not Established

Key Insights :

  • Parent Compound (Benzenethiol) : Highly irritating and toxic, with a low LD₅₀ (42.6 mg/kg in rats) and strict OELs .
  • No specific data exist for 2,5-dipropoxybenzenethiol, but its metabolism likely involves S-methylation and oxidation, similar to benzenethiol .

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